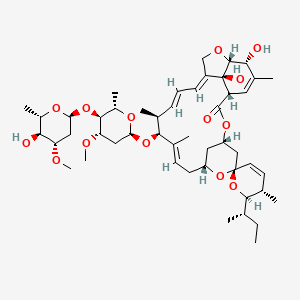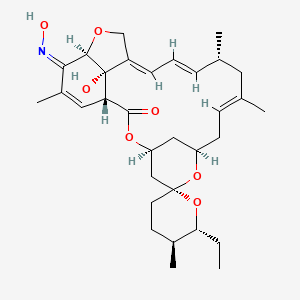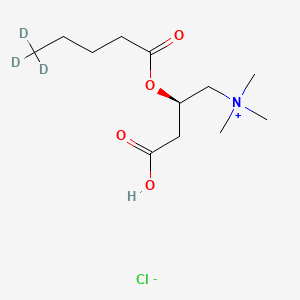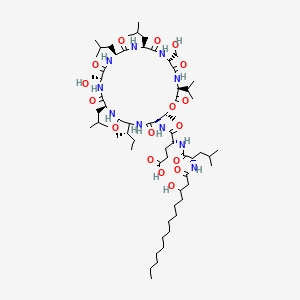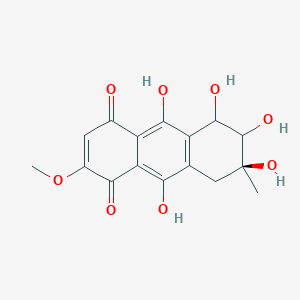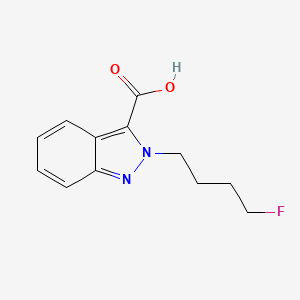
2-(4-fluorobutyl)indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro MDMB-BUTINACA 3-carboxy-2’-indazole metabolite is an analytical reference standard that is structurally similar to known synthetic cannabinoid metabolites . It is a precursor in the synthesis of 4-fluoro MDMB-BUTINACA, a synthetic cannabinoid . This compound is primarily used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro MDMB-BUTINACA 3-carboxy-2’-indazole metabolite involves several steps. One common method includes the reaction of 4-fluorobutylindazole with methyl 3-methyl-L-valinate under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions and optimizing them for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro MDMB-BUTINACA 3-carboxy-2’-indazole metabolite undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-fluoro MDMB-BUTINACA 3-carboxy-2’-indazole metabolite is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods such as mass spectrometry and chromatography.
Biology: It is used to study the metabolism and pharmacokinetics of synthetic cannabinoids.
Industry: It is used in the development and testing of new synthetic cannabinoids for various applications.
Mechanism of Action
The mechanism of action of 4-fluoro MDMB-BUTINACA 3-carboxy-2’-indazole metabolite involves its interaction with cannabinoid receptors in the body. It acts as an agonist, binding to these receptors and mimicking the effects of natural cannabinoids . This interaction leads to various physiological and psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
4-fluoro MDMB-BUTINACA: The parent compound, which is also a synthetic cannabinoid.
4-fluoro MDMB-BUTICA: Another synthetic cannabinoid with a similar structure.
4F-MDMB-BINACA: A related compound with similar pharmacological properties.
Uniqueness
4-fluoro MDMB-BUTINACA 3-carboxy-2’-indazole metabolite is unique due to its specific structure and its role as a metabolite of 4-fluoro MDMB-BUTINACA. This uniqueness makes it valuable for research and forensic applications, particularly in the study of synthetic cannabinoid metabolism and effects .
Properties
Molecular Formula |
C12H13FN2O2 |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
2-(4-fluorobutyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13FN2O2/c13-7-3-4-8-15-11(12(16)17)9-5-1-2-6-10(9)14-15/h1-2,5-6H,3-4,7-8H2,(H,16,17) |
InChI Key |
ZMBHZODGDHMDHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)CCCCF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



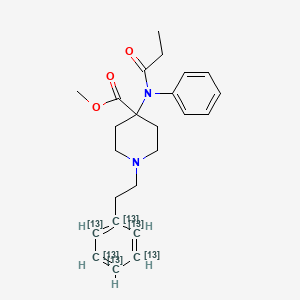
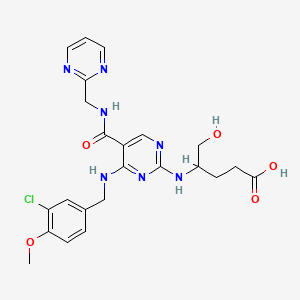
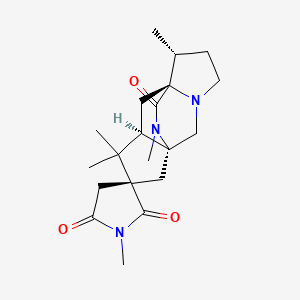
![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)
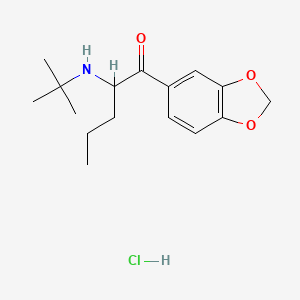
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814148.png)
![1',6,10,10,13-Pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B10814159.png)
